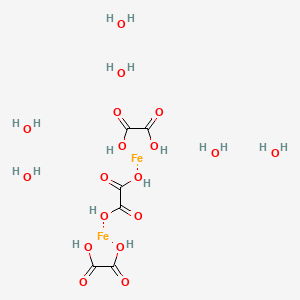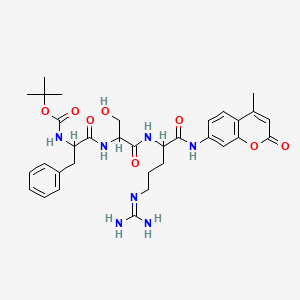
Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is known for its unique structural features, which include bulky tert-butyl groups and a diphenylacetate moiety. These structural elements contribute to its stability and reactivity, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with an appropriate amine to form the Schiff base. This reaction is usually carried out in the presence of a solvent such as ethanol or methanol under reflux conditions.
Formation of Potassium Salt: The Schiff base is then reacted with potassium hydroxide to form the potassium salt of the compound. This step is typically performed in an aqueous or alcoholic medium.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles, including halides and other anions, can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction would regenerate the starting materials.
Scientific Research Applications
Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The bulky tert-butyl groups and diphenylacetate moiety contribute to the compound’s specificity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A precursor in the synthesis of the compound.
Schiff Bases: General class of compounds with similar structural features.
Metal Complexes: Compounds formed by the coordination of Schiff bases with metal ions.
Uniqueness
Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate is unique due to its specific structural features, which confer stability and reactivity. The presence of bulky tert-butyl groups and a diphenylacetate moiety distinguishes it from other Schiff bases, making it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C29H32KNO3 |
|---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
potassium;2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,2-diphenylacetate |
InChI |
InChI=1S/C29H33NO3.K/c1-27(2,3)23-17-20(25(31)24(18-23)28(4,5)6)19-30-29(26(32)33,21-13-9-7-10-14-21)22-15-11-8-12-16-22;/h7-19,31H,1-6H3,(H,32,33);/q;+1/p-1 |
InChI Key |
ZPKNCDGWTMRAKF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12063077.png)
